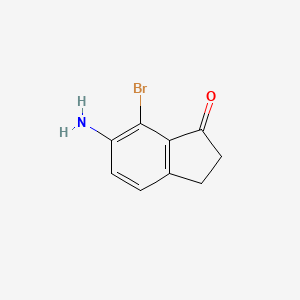

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-7-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRJYVAAFYLRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697945 | |

| Record name | 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681246-49-1 | |

| Record name | 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical agents. This document delves into its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application in cross-coupling reactions. Detailed experimental protocols and analytical data are provided to support researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and versatile functionalization potential have made it a target for the development of agents with a wide range of therapeutic applications, including antiviral, anti-inflammatory, analgesic, and anticancer properties. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, in particular, serves as a crucial building block for central nervous system (CNS) agents, leveraging its unique substitution pattern for further molecular elaboration.[1] The presence of both an amino and a bromo group on the aromatic ring allows for selective and orthogonal chemical modifications, making it a highly valuable intermediate in the synthesis of complex molecules.[1]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is fundamental for its effective utilization in synthesis and for the interpretation of experimental results.

Molecular Structure

The chemical structure of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is characterized by a fused bicyclic system consisting of a benzene ring and a five-membered ring containing a ketone. The key functional groups, an amino group at position 6 and a bromine atom at position 7, are ortho to each other on the aromatic ring.

Caption: Chemical structure of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Physicochemical Data

A summary of the key physicochemical properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| CAS Number | 681246-49-1 | [2] |

| Appearance | Not specified (likely a solid) | - |

| Boiling Point | 379.7 ± 42.0 °C at 760 mmHg | [1] |

| Storage | Room temperature, away from light, under inert gas | [1] |

Synthesis and Purification

The synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a critical process for its availability in research and development. The most direct reported method involves the electrophilic bromination of 6-amino-2,3-dihydro-1H-inden-1-one.

Synthetic Protocol: Bromination of 6-Amino-2,3-dihydro-1H-inden-1-one

This protocol is based on a procedure described in available chemical literature.[2] The causality behind this experimental choice lies in the activating and ortho,para-directing nature of the amino group, which facilitates the regioselective introduction of the bromine atom at the ortho position (C7). The use of a mixed solvent system of chloroform and DMF aids in the solubility of the starting material and the reaction intermediates.

Caption: Synthetic workflow for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-amino-2,3-dihydro-1H-inden-1-one (1.0 eq) in a 9:1 mixture of chloroform (CHCl₃) and N,N-dimethylformamide (DMF).

-

Bromination: Slowly add a solution of bromine (Br₂) (1.0 eq) in chloroform to the stirred solution of the starting material.

-

Reaction Monitoring: Stir the reaction mixture for 1 hour at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion of the reaction, a precipitate typically forms. Isolate the solid product by filtration.

-

Purification: Wash the filter cake with a suitable solvent (e.g., cold chloroform) and dry it under vacuum to afford the desired product.[2]

Self-Validating System: The identity and purity of the synthesized compound must be confirmed by analytical techniques such as NMR and mass spectrometry, as detailed in the following section. The expected isotopic pattern for a monobrominated compound in the mass spectrum serves as a key validation point.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

-

δ 7.28 (dt, 1H): Aromatic proton likely at position 4.

-

δ 7.17 (d, 1H): Aromatic proton likely at position 5.

-

δ 5.87 (br s, 3H): Broad singlet corresponding to the two protons of the amino group and likely one proton of residual water in the DMSO-d₆.

-

δ 2.89 (m, 2H): Methylene protons at position 2.

-

δ 2.62 (m, 2H): Methylene protons at position 3.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern.

-

MS (ESI+): m/z 226, 228 (M+H)⁺

-

MS (ESI-): m/z 225, 227 (M-H)⁻[2]

The presence of two peaks of approximately equal intensity separated by two mass units is indicative of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

While specific IR data for the title compound is not available, characteristic absorption bands can be predicted based on its functional groups.

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the conjugated ketone.

-

C-N stretching: In the range of 1250-1350 cm⁻¹.

-

C-Br stretching: Typically found in the fingerprint region below 800 cm⁻¹.

Reactivity and Synthetic Applications

The synthetic utility of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one stems from the differential reactivity of its amino and bromo functionalities, allowing for a range of transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom at the 7-position is amenable to Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond.[3] This reaction is a powerful tool for introducing aryl or vinyl substituents at this position.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Experimental Considerations:

-

Catalyst: A variety of palladium catalysts can be employed, often in combination with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

-

Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.

Buchwald-Hartwig Amination

The bromine atom can also participate in Buchwald-Hartwig amination reactions to form a new carbon-nitrogen bond.[4] This allows for the introduction of a wide range of primary and secondary amines at the 7-position.

General Reaction Scheme:

Sources

An In-depth Technical Guide to 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (CAS Number: 681246-49-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Indanone Building Block

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a strategically important substituted indanone that serves as a valuable intermediate in the synthesis of complex bioactive molecules.[1] Its rigid, bicyclic core, coupled with the ortho-positioning of an amine and a bromine atom, offers a unique chemical handle for a variety of synthetic transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is fundamental for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 681246-49-1 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Boiling Point | 379.7 ± 42.0 °C at 760 mmHg | [1] |

| Storage | Room temperature, away from light, under inert gas | [1] |

Spectroscopic Data:

¹H NMR (300 MHz, DMSO-d₆): δ 7.28 (dt, 1H), 7.17 (d, 1H), 5.87 (br s, 3H), 2.89 (m, 2H), 2.62 (m, 2H).

Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is typically achieved through the electrophilic bromination of 6-amino-2,3-dihydro-1H-inden-1-one. The amino group is an activating, ortho-, para-director, making the adjacent C7 position susceptible to bromination.

Experimental Protocol:

Materials:

-

6-amino-2,3-dihydro-1H-inden-1-one

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Chloroform (CHCl₃)

-

Bromine (Br₂)

-

Pyridine

-

Phenylsulfonyl chloride

-

Dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-2,3-dihydro-1H-inden-1-one (1 equivalent) in a 9:1 mixture of chloroform and N,N-dimethylformamide.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in chloroform to the reaction mixture at room temperature. The use of NBS as an alternative brominating agent is also a common and often milder method.

-

Reaction Monitoring: Stir the reaction mixture for 1 hour at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture. The resulting filter cake contains the crude product.

-

Purification: Wash the filter cake with a minimal amount of cold chloroform to remove residual starting material and impurities. Dry the purified product under vacuum.

Self-Validating System and Causality: The choice of a polar aprotic solvent system (CHCl₃/DMF) facilitates the dissolution of the starting material and the reaction intermediates. Bromine is a classic electrophilic brominating agent. The reaction is typically high-yielding due to the activating effect of the amino group. The precipitation of the product upon formation simplifies the isolation process.

Applications in Drug Discovery and Medicinal Chemistry

The unique arrangement of functional groups in 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one makes it a highly versatile building block for the synthesis of a wide array of bioactive molecules and heterocyclic systems.[1]

Precursor for CNS-Active Agents:

The indanone core is a key structural motif in several centrally acting agents. For instance, the related compound 2,3-dihydro-1H-inden-1-amine is a direct precursor to Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease. The presence of the amino and bromo groups on the aromatic ring of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one allows for further structural modifications to explore structure-activity relationships (SAR) for novel MAO inhibitors or other CNS targets. Indanone derivatives have been investigated for their potential as multifunctional agents for Alzheimer's disease, targeting cholinesterase and monoamine oxidase enzymes.[2]

Role in the Synthesis of Neuroprotective Agents:

Neurodegenerative diseases are a major focus of modern drug discovery. The indanone scaffold has been explored for the development of neuroprotective agents.[2] The amino group in 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one can be readily derivatized to introduce pharmacophores known to impart neuroprotective properties. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and modulate the electronic and steric properties of the molecule, which can be crucial for optimizing blood-brain barrier penetration and target engagement.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

A key application of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is its use in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents at the 7-position. This is a powerful strategy for generating molecular diversity.

Step-by-Step Suzuki Coupling Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expertise & Experience Behind the Choices: The choice of a palladium catalyst and a suitable ligand is critical for the efficiency of the cross-coupling reaction. The base is required to activate the boronic acid. A degassed solvent is used to prevent the oxidation of the palladium(0) catalyst.

Safety and Handling

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a platform for the synthesis of diverse libraries of compounds, particularly for the discovery of novel therapeutics for central nervous system disorders. The synthetic routes and application workflows described in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this important chemical intermediate in their drug discovery and development programs.

References

-

MySkinRecipes. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. [Link]

- Google Patents.

-

PubMed. Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives. [Link]

- Google Patents. US6548710B2 - Process for preparing 1-indanones.

-

MDPI. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. [Link]

-

PubMed Central (PMC). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. [Link]

-

PubMed. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. [Link]

-

PubMed. Neuroprotective effect of bromelain in 6-hydroxydopamine induced in vitro model of Parkinson's disease. [Link]

-

Open Access Macedonian Journal of Medical Sciences. Neuroprotective Agents: A Simple Overview. [Link]

-

MDPI. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]

-

PubMed Central (PMC). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. [Link]

-

MDPI. Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. [Link]

-

PubMed Central (PMC). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. [Link]

-

PubMed Central (PMC). Bioactive heterocycles containing endocyclic N-hydroxy groups. [Link]

Sources

The Diverse Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery Professionals

The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of 1-indanone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.

Introduction to the 1-Indanone Core

1-Indanone, characterized by a benzene ring fused to a five-membered ring containing a ketone group, serves as a foundational structure for a vast array of synthetic and naturally occurring compounds. Its rigid framework and amenability to chemical modification have made it an attractive starting point for the development of novel therapeutic agents across various disease areas. Extensive research has revealed that derivatives of 1-indanone exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This guide will delve into the core biological activities of these derivatives, elucidating the underlying molecular mechanisms and providing practical experimental protocols for their investigation.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

1-Indanone derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through diverse mechanisms of action.[3] These compounds often target key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanisms of Anticancer Action

The anticancer effects of 1-indanone derivatives are frequently attributed to their ability to induce apoptosis (programmed cell death), inhibit cell cycle progression, and suppress angiogenesis (the formation of new blood vessels that supply tumors).

One of the key mechanisms involves the modulation of the NF-κB (Nuclear Factor-kappa B) signaling pathway .[3] NF-κB is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[3] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. Certain 1-indanone derivatives, such as the thiazolyl hydrazone derivative ITH-6, have been shown to exert their anticancer effects by downregulating the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2.[3][4] This leads to the arrest of cancer cells in the G2/M phase of the cell cycle and the induction of apoptosis.[3][4]

Another important anticancer mechanism is the inhibition of tubulin polymerization .[5] Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Some gallic acid-based indanone derivatives have demonstrated antitubulin effects, inhibiting the tubulin polymerase enzyme.[5]

Furthermore, certain 1-indanone derivatives exhibit antiangiogenic properties .[5] Angiogenesis is critical for tumor growth and metastasis. A gallic acid-based indanone derivative has been shown to significantly suppress Vascular Endothelial Growth Factor Receptors (VEGF-R1 and VEGF-R2) and Hypoxia-Inducible Factor-α (HIF-α) in human breast cancer cells, thereby inhibiting the formation of new blood vessels.[5]

Caption: Workflow for the MTT Cytotoxicity Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 1-Indanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. [6][7][8]

Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many 1-indanone derivatives is the inhibition of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. [9][10]These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. [2]By blocking COX activity, these compounds can effectively reduce inflammation, pain, and fever. [2]Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a potent nonselective inhibitor of both COX-1 and COX-2. [10] In addition to COX inhibition, some 2-benzylidene-indanone derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. [11]This suggests that these compounds can modulate the inflammatory response at the level of cytokine signaling.

Caption: Anti-inflammatory Mechanisms of 1-Indanone Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema assay is a widely used in vivo model to screen for the anti-inflammatory activity of compounds. [12][13][14][15][16] Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. [13] Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the 1-indanone derivative or a control vehicle to the animals via an appropriate route (e.g., oral, intraperitoneal).

-

Carrageenan Injection: After a specific time interval (e.g., 30 minutes to 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal. [12][13]4. Paw Volume Measurement: Measure the volume of the paw at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. [12]5. Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Neuroprotective Activity: A Multifaceted Approach to Neurodegeneration

The 1-indanone scaffold is at the core of several compounds developed for the treatment of neurodegenerative diseases, most notably Alzheimer's disease. [8][17][18]Their neuroprotective effects stem from their ability to modulate multiple targets involved in the pathophysiology of these complex disorders.

Mechanisms of Neuroprotective Action

A key strategy in the development of 1-indanone-based neuroprotective agents is the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . [8][17][19]

-

AChE Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [20]In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine. [21]By inhibiting AChE, 1-indanone derivatives can increase the levels of acetylcholine in the brain, thereby improving cognitive function. [8][17]Donepezil, a widely prescribed drug for Alzheimer's disease, is an indanone derivative that acts as a potent AChE inhibitor. [8]It is believed to bind to both the catalytic and peripheral anionic sites of the enzyme. [22][23]

-

MAO-B Inhibition: MAO-B is an enzyme that degrades neurotransmitters such as dopamine. [17]Inhibition of MAO-B can increase dopamine levels, which is beneficial in conditions like Parkinson's disease. [8]Additionally, MAO-B activity contributes to oxidative stress in the brain, a common feature of many neurodegenerative diseases. By inhibiting MAO-B, 1-indanone derivatives can exert both symptomatic relief and potentially disease-modifying effects through the reduction of oxidative stress. [8][17]

Caption: Neuroprotective Mechanisms of 1-Indanone Derivatives.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and reliable colorimetric assay for measuring AChE activity and screening for its inhibitors. [20][24][25][26] Principle: The assay uses acetylthiocholine as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity. [20] Step-by-Step Methodology:

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.5), a solution of DTNB, a solution of acetylthiocholine, and a solution of the 1-indanone derivative at various concentrations. [26]2. Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound or control vehicle.

-

Enzyme Addition: Add the AChE enzyme solution to each well.

-

Substrate Addition and Measurement: Initiate the reaction by adding the acetylthiocholine solution. Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) using a microplate reader in kinetic mode. [24][25][26]5. Calculation of Inhibition: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition relative to the control.

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Antimicrobial Activity: A Potential Source of New Antibiotics

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. 1-Indanone derivatives have demonstrated promising activity against a range of bacteria and fungi, making them a valuable scaffold for the development of novel anti-infective drugs. [6][8][27][28]

Spectrum of Antimicrobial Activity

Studies have shown that various 1-indanone derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. [6][27]For example, isoxazole-fused 1-indanones have been tested for their in vitro antibacterial activity against Escherichia coli and Bacillus subtilis, and for their antifungal activity against Aspergillus niger and Penicillium notatum. [6]Some naturally occurring 1-indanone derivatives, known as pterosins, also possess antimicrobial properties. [27] While the broad-spectrum activity is promising, the precise molecular mechanisms by which most 1-indanone derivatives exert their antimicrobial effects are still under investigation. Molecular docking studies have suggested potential interactions with targets such as methionyl-tRNA synthetase (MetRS) and penicillin-binding proteins (PBP). [28]

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [29][30][31][32][33] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation. [30] Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution of Compound: Prepare serial dilutions of the 1-indanone derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. [29]4. Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed. [30]

Caption: Workflow for the Broth Microdilution Assay.

Conclusion

The 1-indanone scaffold represents a remarkably versatile platform for the discovery and development of new therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and anti-inflammatory to neuroprotective and antimicrobial effects, underscore the significant potential of this chemical class. This technical guide has provided a comprehensive overview of the key mechanisms of action and the experimental methodologies used to evaluate these activities. By understanding the intricate molecular interactions and employing robust screening assays, researchers can continue to unlock the full therapeutic potential of 1-indanone derivatives in the ongoing quest for novel and effective treatments for a wide range of human diseases.

References

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Patsnap Synapse. (2024). What are COX-1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Nayak, S., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 951665. [Link]

-

Nayak, S., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 951665. [Link]

-

Patel, V. K., et al. (2010). Antimicrobial and antifungal screening of indanone acetic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 50-56. [Link]

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Worek, F., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-6. [Link]

-

Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

-

Ten-Pereira, E., et al. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Simoni, E., et al. (2023). Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity. Molecules, 28(4), 1833. [Link]

-

Singh, P., et al. (2015). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. RSC Advances, 5(10), 7335-7345. [Link]

-

Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Journal of Medicinal Chemistry, 61(10), 4443-4456. [Link]

-

CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. [Link]

-

Osmaniye, D., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 47043–47059. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Kalgutkar, A. S., et al. (2000). 2-Trifluoromethyl-substituted indomethacin analogues as potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1267-1270. [Link]

-

ResearchGate. (2025). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. ResearchGate. [Link]

-

NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

-

Cuzzocrea, S., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 134(2), 365-376. [Link]

-

Li, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Current Organic Synthesis, 20(1), 107-119. [Link]

-

Osmaniye, D., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 47043–47059. [Link]

-

Adewole, K. E., & Ojewole, J. A. O. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 068-074. [Link]

-

The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

-

ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

-

CLSI. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

-

Abdel-Aziz, M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 114, 105128. [Link]

-

Bio-protocol. (n.d.). 4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. inotiv.com [inotiv.com]

- 14. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity | MDPI [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. japsonline.com [japsonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 25. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. jocpr.com [jocpr.com]

- 28. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. rr-asia.woah.org [rr-asia.woah.org]

- 30. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 32. youtube.com [youtube.com]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. While direct pharmacological data for this specific molecule is not yet publicly available, its structural features, particularly the indanone core, strongly suggest a high probability of activity against key enzymes implicated in neurodegenerative and psychiatric disorders. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, this document will explore the rationale for prioritizing acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B) as primary targets for investigation. We will delve into the mechanistic basis for these hypotheses, propose detailed experimental workflows for target validation, and present a framework for advancing this compound through the early stages of the drug discovery pipeline.

Introduction: The Indanone Scaffold as a Privileged Pharmacophore

The indanone moiety is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Its rigid, bicyclic structure provides a defined orientation for substituent groups, facilitating specific and high-affinity binding to enzyme active sites. Notably, derivatives of 1-indanone have yielded clinically successful drugs, such as Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The therapeutic versatility of the indanone core is further demonstrated by its presence in compounds developed as anticancer, anti-inflammatory, and antimicrobial agents.

The subject of this guide, 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, possesses two key functional groups—an amino group and a bromine atom—that are anticipated to significantly modulate its pharmacological profile. The presence of these substituents on the benzene ring of the indanone nucleus provides opportunities for specific hydrogen bonding and halogen bonding interactions within target protein binding pockets, potentially enhancing both potency and selectivity. This guide will therefore focus on the most probable therapeutic targets based on the established pharmacology of structurally related amino- and bromo-substituted indanone derivatives.

Primary Potential Therapeutic Targets

Based on the extensive body of literature surrounding the indanone scaffold, we have identified three high-priority targets for initial investigation:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

-

Monoamine Oxidase B (MAO-B)

Cholinesterase Inhibition: A Mechanistic Rationale

The Causality Behind the Hypothesis:

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. Inhibition of AChE, the primary enzyme responsible for ACh degradation in the synaptic cleft, is a clinically validated strategy for mitigating these symptoms. Many potent AChE inhibitors, including the blockbuster drug Donepezil, are based on an indanone core. Structure-activity relationship studies have revealed that the indanone ring system effectively mimics the orientation of the acetyl group of ACh, allowing it to bind to the catalytic active site of the enzyme.

The amino group at the 6-position of our lead compound can potentially form crucial hydrogen bonds with key residues in the AChE active site, such as those in the peripheral anionic site (PAS), which is involved in the allosteric modulation of enzyme activity. Furthermore, the electronic properties of the bromine atom at the 7-position can influence the overall electron distribution of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues like tryptophan and tyrosine that line the active site gorge.

Butyrylcholinesterase (BChE) is also a relevant target, as its levels increase in the brains of Alzheimer's patients and it also contributes to acetylcholine hydrolysis. Dual inhibition of both AChE and BChE is considered a promising therapeutic strategy. Indanone derivatives have demonstrated potent inhibitory activity against both enzymes.

Proposed Signaling Pathway:

Monoamine Oxidase B (MAO-B) Inhibition: A Mechanistic Rationale

The Causality Behind the Hypothesis:

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain. Inhibition of MAO-B increases dopaminergic neurotransmission and is a therapeutic strategy for Parkinson's disease and depression. The indanone scaffold has been successfully employed in the design of potent and selective MAO-B inhibitors. The planarity of the indanone ring system allows for favorable interactions within the hydrophobic active site of MAO-B.

The presence of a bromine atom on the aromatic ring of our compound of interest is particularly noteworthy. Halogenated substituents, such as bromine, have been shown to enhance the potency and selectivity of indanone derivatives for MAO-B. This is attributed to the formation of specific halogen bonds with backbone carbonyls in the enzyme's active site, as well as favorable hydrophobic interactions. The amino group can also contribute to binding through hydrogen bonding with nearby residues.

Proposed Signaling Pathway:

Experimental Protocols for Target Validation

To empirically validate the hypothesized therapeutic targets, a systematic and tiered approach is recommended. The following protocols are designed to provide a robust and self-validating workflow.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one against human recombinant AChE, BChE, MAO-A, and MAO-B.

Methodology:

-

Enzyme and Substrate Preparation:

-

Reconstitute lyophilized human recombinant enzymes (AChE, BChE, MAO-A, MAO-B) in their respective assay buffers to the recommended concentrations.

-

Prepare stock solutions of the appropriate substrates (e.g., Acetylthiocholine for AChE/BChE, kynuramine for MAO-A/B) and the test compound in DMSO.

-

-

Assay Procedure (Example for AChE using Ellman's Reagent):

-

In a 96-well microplate, add 25 µL of a serial dilution of the test compound.

-

Add 50 µL of AChE solution and 125 µL of DTNB (Ellman's reagent) solution in phosphate buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the acetylthiocholine substrate.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Self-Validation:

-

Run a known inhibitor for each enzyme as a positive control (e.g., Donepezil for AChE, Selegiline for MAO-B) to ensure the assay is performing correctly.

-

Perform the assay in triplicate to ensure the reproducibility of the results.

Cellular Assays

Objective: To assess the ability of the compound to protect neuronal cells from cytotoxic insults relevant to neurodegenerative diseases.

Methodology (Example using SH-SY5Y neuroblastoma cells):

-

Cell Culture:

-

Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 supplemented with FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.

-

-

Cytotoxicity Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Induce cytotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta peptides for Alzheimer's models.

-

After 24 hours of incubation, assess cell viability using a standard MTT or LDH assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the EC50 value, the concentration of the compound that provides 50% protection against the neurotoxin-induced cell death.

-

Self-Validation:

-

Include a positive control (e.g., a known neuroprotective agent) and a negative control (neurotoxin alone).

-

Ensure that the test compound itself is not cytotoxic at the concentrations used for the neuroprotection assay.

Experimental Workflow Diagram:

Quantitative Data Summary

While no direct quantitative data exists for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, the following table presents hypothetical, yet plausible, target values based on the known potencies of related indanone derivatives. These values serve as a benchmark for the proposed experimental validation.

| Target Enzyme | Assay Type | Expected IC50 Range (nM) | Reference Compound |

| Acetylcholinesterase (AChE) | In Vitro Inhibition | 10 - 500 | Donepezil |

| Butyrylcholinesterase (BChE) | In Vitro Inhibition | 50 - 1000 | Donepezil |

| Monoamine Oxidase B (MAO-B) | In Vitro Inhibition | 5 - 200 | Selegiline |

| Monoamine Oxidase A (MAO-A) | In Vitro Inhibition | > 1000 | Selegiline |

Conclusion and Future Directions

The structural features of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, particularly its indanone core, strongly support the hypothesis that it will exhibit significant inhibitory activity against cholinesterases and MAO-B. The presence of the amino and bromo substituents provides a strong rationale for pursuing this compound as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

The experimental workflows detailed in this guide provide a clear path forward for validating these primary targets. Successful validation will pave the way for more advanced preclinical studies, including pharmacokinetic and in vivo efficacy models. Further derivatization of the parent compound to explore the structure-activity relationships around the 6- and 7-positions will be a critical next step in optimizing its potency, selectivity, and drug-like properties.

References

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]

-

Identification and Preliminary Structure-Activity Relationships of 1-Indanone Derivatives as Novel indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed. [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

- Novel Cerebroprotective Agents with Central Nervous System Stimulating Activity. 1.

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one safety and toxicity profile

An In-depth Technical Guide to the Safety and Toxicity Profile of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Abstract: This technical guide provides a comprehensive analysis of the known and inferred safety and toxicity profile of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (CAS No. 681246-49-1). Due to the limited availability of direct toxicological studies for this specific intermediate, this document employs a precautionary approach, synthesizing data from supplier-provided hazard classifications and toxicological read-across analyses from structurally similar compounds. The guide covers physicochemical properties, detailed hazard identification, inferred toxicological endpoints, and essential protocols for safe handling and exposure control. It is intended for researchers, chemists, and drug development professionals who handle this compound in laboratory and industrial settings. The central finding is that while comprehensive data is lacking, existing information warrants handling this compound as a hazardous substance that is harmful if swallowed, causes significant skin and eye irritation, may cause respiratory irritation, and should be treated with caution due to the potential for carcinogenicity based on analog data.

Introduction and Physicochemical Profile

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. Its bifunctional nature, containing both amino and bromo groups on the aromatic ring, makes it a valuable building block in synthetic organic chemistry.[1] It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals targeting the central nervous system, including potential anticonvulsant and antidepressant compounds.[1] The reactivity of the amine and bromide moieties allows for a wide range of chemical modifications, such as cross-coupling reactions and heterocycle formation.[1] Given its application in research and development, a thorough understanding of its safety profile is critical for protecting laboratory personnel.

1.1 Chemical Structure

Caption: Chemical Structure of the title compound.

1.2 Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. This information is essential for understanding its behavior, storage requirements, and potential for exposure.

| Property | Value | Source(s) |

| CAS Number | 681246-49-1 | [1][2][3][4] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| IUPAC Name | 6-amino-7-bromo-2,3-dihydroinden-1-one | [3] |

| Boiling Point | 379.7 ± 42.0 °C at 760 mmHg | [1] |

| MDL Number | MFCD16249550 | [1][2] |

| Storage | Room temperature, in inert atmosphere, away from light | [1][2] |

Hazard Identification and GHS Classification

Comprehensive toxicological testing data for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is not publicly available. Therefore, the primary source for hazard identification is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as provided by chemical suppliers.

Caption: GHS classification and associated hazard communication.

2.1 GHS Hazard Summary

The compound is classified with the signal word "Warning". The following table details the specific hazard and precautionary statements associated with it.

| GHS Classification | Code | Description | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] | |

| H319 | Causes serious eye irritation | [2] | |

| H335 | May cause respiratory irritation | [2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Toxicological Profile (Inferred and Read-Across Analysis)

In the absence of specific studies on 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, we must infer its potential toxicity by examining data from structurally related molecules. This read-across approach is a cornerstone of modern toxicological risk assessment.

3.1 Acute Toxicity The compound is classified as H302: Harmful if swallowed .[2] This is consistent with the classification for the parent scaffold, 1-Indanone[5][6], and the positional isomer, 6-amino-2,3-dihydro-1H-inden-1-one, which is also classified as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[7] This suggests that the primary route of acute toxicity is oral ingestion, but dermal and inhalation routes should also be considered potentially harmful.

3.2 Localized Effects: Skin, Eye, and Respiratory Irritation

-

Skin Irritation (H315): The compound is expected to cause skin irritation upon direct contact.[2] This necessitates the use of appropriate chemical-resistant gloves.

-

Eye Irritation (H319): The classification indicates that contact with the eyes can cause serious irritation.[2] This is a significant risk, requiring mandatory use of safety goggles or a face shield.

-

Respiratory Irritation (H335): As a powder, the compound poses a risk of respiratory tract irritation if inhaled.[2] All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood.

3.3 Genotoxicity and Carcinogenicity: A Data Gap with Significant Concern There are no direct mutagenicity or carcinogenicity studies for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. However, this is the area of greatest toxicological concern based on read-across data.

-

Inference from Analogs: The structurally similar compound 7-Amino-2,3-dihydro-1H-inden-1-one (lacking the bromine atom) has a GHS classification of H351: Suspected of causing cancer .[8] The addition of a bromine atom to an aromatic amine scaffold is unlikely to mitigate this potential. Aromatic amines are a well-known class of compounds that can be metabolically activated to carcinogenic intermediates.

-

General Concerns for Bromo-Aromatic Amines: Studies on other complex bromo-amino-containing aromatic compounds, such as 2-[2-(Acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6), have demonstrated genotoxic effects in vivo.[9][10] While structurally different, this highlights the potential for compounds with similar functional groups to damage DNA.

3.4 Hypothetical Metabolic Pathways No metabolic studies have been published for this compound. However, based on its chemical structure, several metabolic pathways can be hypothesized, some of which could lead to bioactivation and toxicity.

Caption: Potential metabolic fate of the title compound in vivo.

-

Phase I Metabolism: The amino group and aromatic ring are likely sites for oxidation by Cytochrome P450 (CYP450) enzymes. N-hydroxylation of the amino group is a critical step that can lead to the formation of reactive electrophilic species capable of binding to DNA, a common mechanism for aromatic amine carcinogenicity. The ketone group may also be reduced.

-

Phase II Metabolism: The primary amino group can undergo N-acetylation. Hydroxylated metabolites from Phase I can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Exposure Control and Safe Handling Protocol

Given the identified hazards, particularly the inferred carcinogenic potential, strict adherence to safety protocols is mandatory.

4.1 Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

4.2 Personal Protective Equipment (PPE) A standard PPE ensemble for handling this compound includes:

-

Eye Protection: Chemical safety goggles and a face shield if there is a risk of splashing.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[11] Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

4.3 Detailed Experimental Protocol for Safe Handling

This protocol outlines the minimum required steps for safely handling 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one powder.

Caption: Step-by-step workflow for handling the compound.

Step 1: Preparation 1.1. Ensure the chemical fume hood has a current certification and is functioning correctly. 1.2. Don all required PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves. 1.3. Prepare the workspace within the fume hood by laying down absorbent, disposable bench paper. 1.4. Assemble all necessary glassware and equipment within the hood.

Step 2: Aliquoting the Compound 2.1. Retrieve the container of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one from its storage location (room temperature, dark, inert atmosphere).[1][2] 2.2. Place the container in the fume hood. 2.3. Carefully open the container, avoiding any sudden movements that could aerosolize the powder. 2.4. Use a spatula to transfer the desired amount of solid to a tared weighing vessel. Perform this action slowly to minimize dust generation. 2.5. Securely close the primary container and wipe its exterior before returning it to storage.

Step 3: Post-Handling and Decontamination 3.1. Clean the spatula and any other contaminated reusable equipment with an appropriate solvent. 3.2. Carefully fold the disposable bench paper inward and place it in the designated solid hazardous waste container. 3.3. Wipe down the interior surfaces of the fume hood.

Step 4: Waste Disposal 4.1. All disposable materials that came into contact with the compound (e.g., gloves, wipes, weigh boats) must be disposed of in a clearly labeled hazardous chemical waste container in accordance with institutional and local regulations.[12]

Summary and Recommendations

While 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a valuable synthetic intermediate, the available data indicates it must be treated as a hazardous compound.

Key Findings:

-

Known Hazards: The compound is harmful if swallowed and is a confirmed irritant to the skin, eyes, and respiratory system.[2]

-

Inferred Hazards: Based on strong evidence from a close structural analog, the compound should be handled as a potential human carcinogen (GHS H351 equivalent) .

-

Data Gaps: There is a significant lack of empirical data on its genotoxicity, carcinogenicity, reproductive toxicity, and metabolic fate.

Recommendations for Researchers and Institutions:

-

Assume High Hazard: All personnel must handle this compound under the assumption that it is a potential carcinogen and irritant.

-

Strict Adherence to Controls: Use of engineering controls (fume hood) and a full complement of PPE is mandatory.

-

Training: All users must be trained on the specific hazards of this compound and the safe handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).

-

Promote Further Testing: Given its use in pharmaceutical development, it is strongly recommended that further toxicological assays (e.g., Ames test for mutagenicity) be conducted to fill the existing data gaps.

References

- MySkinRecipes. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

- NCBI. REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER) - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0).

- PubChem. 7-Amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 12119264.

- BLDpharm. 681246-49-1|6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

- J&K Scientific. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

- NJ.gov.

- PubChem. 6-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312895.

- Tree Canopy BMP.

- Fisher Scientific.

- PubMed. Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3'-dichloro-5,4'-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay.

- china-dye.com. China Cationic Red Suppliers - Customized Dye Wholesale.

- PubChem. 1-Indanone | C9H8O | CID 6735.

- ResearchGate. Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3′-dichloro-5,4′-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay.

- Echemi. 6-amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Sources

- 1. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one [myskinrecipes.com]

- 2. 681246-49-1|6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 12119264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3'-dichloro-5,4'-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nj.gov [nj.gov]

- 12. treecanopybmp.org [treecanopybmp.org]

Application Note & Protocol: A Validated Synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, a valuable substituted indanone intermediate for pharmaceutical and materials science research. The described synthetic pathway commences with the nitration of 1-indanone, followed by reduction of the nitro group, protection of the resulting amine, regioselective bromination, and subsequent deprotection to yield the target compound. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring reproducibility and scalability.

Introduction

Substituted 1-indanones are a class of compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[1][2][3] Their rigid bicyclic structure makes them attractive scaffolds for the development of novel therapeutic agents, including antidepressants and treatments for neurodegenerative diseases.[1][4] The specific substitution pattern of an amino group at the 6-position and a bromine atom at the 7-position of the 1-indanone core provides a versatile platform for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries.[5] This application note details a robust and logical synthetic route to 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, designed for successful implementation in a standard organic chemistry laboratory.

Overall Synthetic Strategy

The synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is achieved through a five-step sequence starting from commercially available 1-indanone. The key challenge in this synthesis is the regioselective introduction of the amino and bromo substituents onto the aromatic ring. Our strategy leverages the directing effects of the substituents and the use of a protecting group to control the outcome of the electrophilic aromatic substitution reactions.

DOT Script for Synthetic Workflow

Caption: Overall synthetic workflow for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Experimental Protocols

PART 1: Synthesis of 6-Nitro-2,3-dihydro-1H-inden-1-one

Rationale: The initial step involves the electrophilic nitration of the 1-indanone aromatic ring. The carbonyl group is a meta-director; however, the fused ring system and the activating effect of the alkyl portion of the ring favor substitution at the 6-position. This reaction is a foundational step in many indanone syntheses.[2][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 1-Indanone | 132.16 | 10.0 g | 0.0757 mol |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Nitric Acid (70%) | 63.01 | 6.0 mL | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 10.0 g (0.0757 mol) of 1-indanone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C.

-

Once the 1-indanone has completely dissolved, add 6.0 mL of concentrated nitric acid dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford 6-nitro-2,3-dihydro-1H-inden-1-one as pale yellow crystals.

Expected Yield: ~85%

PART 2: Synthesis of 6-Amino-2,3-dihydro-1H-inden-1-one

Rationale: The nitro group introduced in the previous step is reduced to a primary amine. A common and effective method for this transformation is the use of a metal in acidic or neutral media, such as iron in the presence of ammonium chloride. This method is generally preferred over catalytic hydrogenation for substrates that may be sensitive to catalyst poisoning.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 6-Nitro-1-indanone | 177.16 | 10.0 g | 0.0564 mol |

| Iron Powder | 55.845 | 20.0 g | 0.358 mol |

| Ammonium Chloride | 53.49 | 2.0 g | 0.0374 mol |

| Ethanol | 46.07 | 150 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a suspension of 10.0 g (0.0564 mol) of 6-nitro-1-indanone, 20.0 g of iron powder, and 2.0 g of ammonium chloride in a mixture of 150 mL of ethanol and 50 mL of water.

-

Heat the mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-amino-2,3-dihydro-1H-inden-1-one as a solid.

Expected Yield: ~90%

PART 3: Synthesis of N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide

Rationale: The amino group of 6-amino-1-indanone is a strong activating group and can interfere with the subsequent bromination step, potentially leading to multiple products or oxidation. Therefore, it is necessary to protect the amino group as an acetamide. The acetyl group moderates the activating effect and ensures a more controlled bromination.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 6-Amino-1-indanone | 147.18 | 8.0 g | 0.0544 mol |

| Acetic Anhydride | 102.09 | 7.0 mL | 0.074 mol |

| Pyridine | 79.10 | 10 mL | - |

| Dichloromethane | 84.93 | 100 mL | - |

Procedure:

-

Dissolve 8.0 g (0.0544 mol) of 6-amino-1-indanone in 100 mL of dichloromethane in a 250 mL round-bottom flask.

-

Add 10 mL of pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath and add 7.0 mL of acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into 100 mL of 1M HCl and separate the organic layer.

-

Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide.

Expected Yield: ~95%

PART 4: Synthesis of N-(7-bromo-1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide

Rationale: The acetylamino group is an ortho-, para-director. In this case, the position ortho to the acetylamino group (position 7) is sterically accessible for electrophilic substitution. N-Bromosuccinimide (NBS) in acetic acid is a convenient and selective brominating agent for activated aromatic rings.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| N-(1-oxo-1-indanone-6-yl)acetamide | 189.21 | 9.0 g | 0.0476 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 9.3 g | 0.0523 mol |

| Acetic Acid | 60.05 | 100 mL | - |

Procedure:

-

Dissolve 9.0 g (0.0476 mol) of N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

-

Add 9.3 g (0.0523 mol) of N-bromosuccinimide in one portion.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into 500 mL of cold water.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol to give N-(7-bromo-1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide.

Expected Yield: ~70%

PART 5: Synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Rationale: The final step is the deprotection of the acetylated amino group to reveal the target compound. This is typically achieved by acid-catalyzed hydrolysis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| N-(7-bromo-1-oxo-1-indanone-6-yl)acetamide | 268.11 | 8.0 g | 0.0298 mol |

| Hydrochloric Acid (conc.) | 36.46 | 20 mL | - |

| Ethanol | 46.07 | 80 mL | - |

Procedure:

-

Suspend 8.0 g (0.0298 mol) of N-(7-bromo-1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide in a mixture of 80 mL of ethanol and 20 mL of concentrated hydrochloric acid.

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

-

Neutralize the solution by the slow addition of a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Expected Yield: ~80%

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric and nitric acid) and bromine-containing reagents (NBS) are corrosive and toxic. Handle with extreme care.

-

Organic solvents are flammable. Avoid open flames and sparks.

References

- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing.

- Indanone synthesis. Organic Chemistry Portal.

- What is the application and prepar

- Process for preparing 1-indanones. (2003).

- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.

- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). SciSpace.

- 7-Bromo-1-indanone | 125114-77-4. ChemicalBook.

- The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applic

- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.

- Photochemical bromination of substituted indan-1-one derivatives. (2009). TÜBİTAK Academic Journals.

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007).

- Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. (2007). PubMed.

- Two-Step Novel Synthesis of 2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl). (2006). Taylor & Francis.